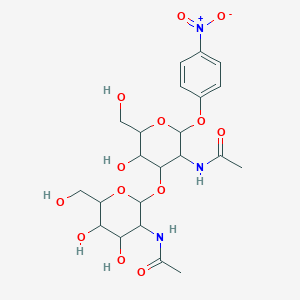
GlcNAc-b-1,3-GalNAc-a-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GlcNAc-beta-1,3-GalNAc-alpha-PNP is widely used in scientific research for various applications:
Mecanismo De Acción
Target of Action
GlcNAc-b-1,3-GalNAc-a-PNP, also known as GalNAc beta(1-3)GlcNAc-beta-pNP, is a synthetic disaccharide derivative . It is primarily targeted by enzymes such as glycosyltransferases and glycosidases . These enzymes play crucial roles in the synthesis and breakdown of glycosidic bonds in oligosaccharides and glycoproteins .
Mode of Action
The compound acts as a potential substrate for the elucidation of the substrate specificity of endo-α-N-acetylgalactosaminidase . This enzyme is involved in the breakdown of complex carbohydrates. The compound’s interaction with its target enzyme can help researchers understand enzyme-substrate interactions and explore the kinetics of enzymatic reactions involved in glycosylation processes .
Biochemical Pathways
The compound is involved in the glycosylation process, a biochemical pathway that attaches glycosyl groups to proteins, lipids, or other organic molecules . This process affects the structure and function of these molecules, influencing various biological processes such as cell-cell interaction, immune response, and pathogen recognition .
Pharmacokinetics
Like other biochemical reagents, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and efficacy .
Result of Action
The action of this compound results in the synthesis of a new biopolymer, poly-β-1,3-N-acetylglucosamine . This biopolymer completes the set of possible β-linked GlcNAc homopolysaccharides, along with chitin (β-1,4) and PNAG (poly-β-1,6-N-acetylglucosamine) .
Action Environment
The environment can significantly influence the action of this compound. For instance, the use of ionic liquids as co-solvents has been found to significantly increase the activity of the enzyme catalyzing the synthesis of β-(1→3)-galactosides . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of co-solvents .
Análisis Bioquímico
Biochemical Properties
GlcNAc-beta-1,3-GalNAc-alpha-pNP: plays a significant role in biochemical reactions, particularly as a substrate for the enzyme endo-alpha-N-acetylgalactosaminidase . This enzyme catalyzes the hydrolysis of the glycosidic bond between N-acetylglucosamine and N-acetylgalactosamine. The interaction between GlcNAc-beta-1,3-GalNAc-alpha-pNP and endo-alpha-N-acetylgalactosaminidase is crucial for understanding the enzyme’s substrate specificity and catalytic mechanism .
Cellular Effects
The effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the glycosylation patterns on cell surface proteins, which in turn can alter cell signaling and communication . Additionally, GlcNAc-beta-1,3-GalNAc-alpha-pNP has been shown to impact the expression of genes involved in glycosylation and other metabolic processes .
Molecular Mechanism
At the molecular level, GlcNAc-beta-1,3-GalNAc-alpha-pNP exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for endo-alpha-N-acetylgalactosaminidase, facilitating the hydrolysis of glycosidic bonds . This interaction leads to the cleavage of the glycosidic bond between N-acetylglucosamine and N-acetylgalactosamine, resulting in the release of p-nitrophenol, which can be quantitatively measured . This mechanism is essential for studying enzyme kinetics and substrate specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP can change over time. The compound is generally stable under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that GlcNAc-beta-1,3-GalNAc-alpha-pNP can have sustained effects on cellular function, particularly in in vitro assays . Its stability and activity must be regularly monitored to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modulate glycosylation processes . At higher doses, there may be toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
GlcNAc-beta-1,3-GalNAc-alpha-pNP: is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as endo-alpha-N-acetylgalactosaminidase, which catalyzes the hydrolysis of glycosidic bonds . This interaction can affect metabolic flux and the levels of various metabolites involved in glycosylation processes . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, GlcNAc-beta-1,3-GalNAc-alpha-pNP is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The distribution of GlcNAc-beta-1,3-GalNAc-alpha-pNP is crucial for its function and effectiveness in experimental studies.
Subcellular Localization
The subcellular localization of GlcNAc-beta-1,3-GalNAc-alpha-pNP is primarily determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins . The localization of GlcNAc-beta-1,3-GalNAc-alpha-pNP is essential for its activity and function in biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAc-beta-1,3-GalNAc-alpha-PNP involves the glycosylation of 4-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with 2-acetamido-2-deoxy-beta-D-glucopyranosyl donor. The reaction typically requires the presence of a glycosyltransferase enzyme, which facilitates the transfer of the glycosyl group to the acceptor molecule .
Industrial Production Methods
Industrial production of GlcNAc-beta-1,3-GalNAc-alpha-PNP is generally carried out under controlled conditions to ensure high purity and yield. The process involves the use of bioreactors where the glycosylation reaction is optimized for large-scale production. The product is then purified using chromatographic techniques to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
GlcNAc-beta-1,3-GalNAc-alpha-PNP undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis reaction is catalyzed by specific glycosidases, resulting in the cleavage of the glycosidic bond .
Common Reagents and Conditions
Common reagents used in the reactions involving GlcNAc-beta-1,3-GalNAc-alpha-PNP include glycosidases, oxidizing agents, and glycosyltransferases. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from the hydrolysis of GlcNAc-beta-1,3-GalNAc-alpha-PNP include 4-nitrophenol and the corresponding monosaccharides, N-acetylglucosamine and N-acetylgalactosamine .
Comparación Con Compuestos Similares
Similar Compounds
GlcNAc-beta-1,4-GalNAc-alpha-PNP: Similar in structure but differs in the glycosidic linkage.
GalNAc-beta-1,3-GlcNAc-alpha-PNP: Another analogue with a different glycosidic linkage.
Uniqueness
GlcNAc-beta-1,3-GalNAc-alpha-PNP is unique due to its specific glycosidic linkage, which makes it a valuable tool for studying the specificity of glycosidases and glycosyltransferases. Its ability to release 4-nitrophenol upon hydrolysis provides a convenient method for monitoring enzyme activity .
Propiedades
Número CAS |
125455-64-3 |
|---|---|
Fórmula molecular |
C22H31N3O13 |
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21?,22+/m1/s1 |
Clave InChI |
HXQAUFSCNOLKJP-GVDFRNMQSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
Pictogramas |
Irritant |
Sinónimos |
4-Nitrophenyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]_x000B_-2-deoxy-α-D-galactopyranoside; _x000B_GlcNAc1-β-3GalNAc-α-PNP; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


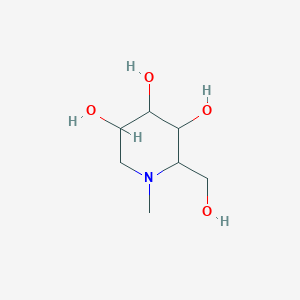
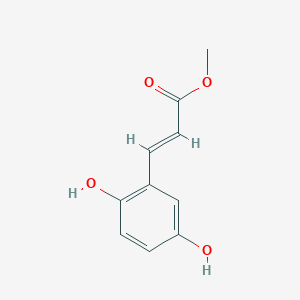
![3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13697.png)
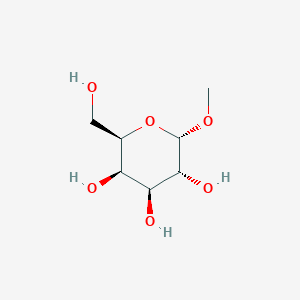
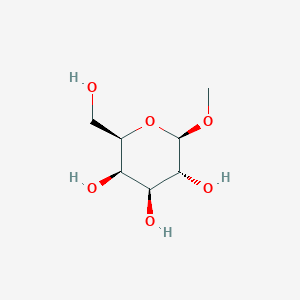
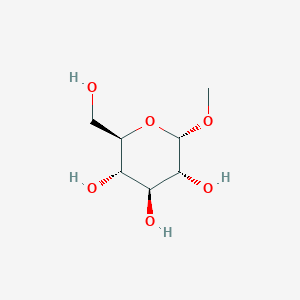
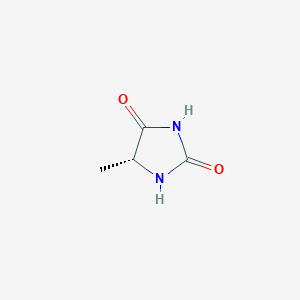

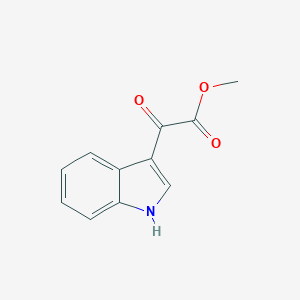
![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)
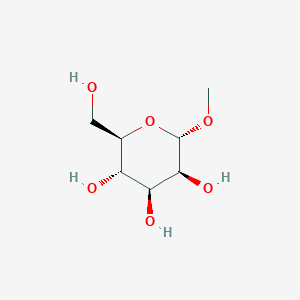
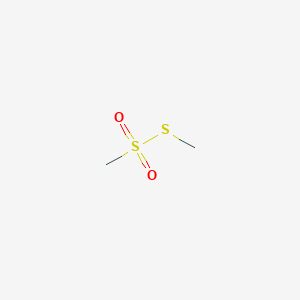
![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)
![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
